molecular formula C8H9N3OS B13963244 (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine CAS No. 871013-30-8

(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine

Cat. No.: B13963244
CAS No.: 871013-30-8
M. Wt: 195.24 g/mol
InChI Key: PPCGVXRKMZTYFK-UHFFFAOYSA-N
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Description

(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thiophene ring. Key structural attributes include:

  • Position 4: Methoxy (-OCH₃) substituent.
  • Position 7: Methanamine (-CH₂NH₂) group.

Properties

CAS No.

871013-30-8

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

(4-methoxythieno[3,2-d]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C8H9N3OS/c1-12-8-7-6(10-4-11-8)5(2-9)3-13-7/h3-4H,2,9H2,1H3

InChI Key

PPCGVXRKMZTYFK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1SC=C2CN

Origin of Product

United States

Preparation Methods

Key Steps:

Reaction Scheme :

7-Bromo-4-methoxythieno[3,2-d]pyrimidine  
→ (Pd catalysis, Zn(CN)₂) → 7-Cyano derivative  
→ (LiAlH₄) → (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine  

Reductive Amination via Aldehyde Intermediate

Key Steps:

Reaction Scheme :

7-Bromo-4-methoxythieno[3,2-d]pyrimidine  
→ (n-BuLi, DMF) → 7-Formyl derivative  
→ (NH₄OAc, NaBH₃CN) → Target amine  

Comparative Analysis of Methods

Parameter Cyanation-Reduction Route Aldehyde-Amination Route
Key Steps Bromide → Nitrile → Amine Bromide → Aldehyde → Amine
Catalyst Pd(PPh₃)₄ None (n-BuLi for aldehyde)
Reduction Conditions LiAlH₄ (harsh) NaBH₃CN (mild)
Overall Yield ~75% ~70%
Scalability High (adapts bulk protocols) Moderate (sensitive steps)

Critical Considerations

  • Regioselectivity : Position 7 is highly reactive due to electron-withdrawing effects of the pyrimidine ring, favoring cross-coupling and substitution ().
  • Functional Group Compatibility : The 4-methoxy group remains stable under both cyanation and reductive amination conditions (,).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is typically required post-reduction ().

Chemical Reactions Analysis

Types of Reactions

(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Benzothieno[3,2-d]pyrimidine Derivatives
  • Core Structure : Benzene fused to thiophene (vs. thiophene alone in the target compound).
  • Key Substituents : Variable aryl or alkyl groups at positions analogous to the methoxy and methanamine groups.
Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
  • Example Compound : (R)-6-(4-Methoxyphenyl)-N-(1-(4-methoxyphenyl)ethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
  • Core Structure : Pyrrole fused to pyrimidine (vs. thiophene in the target compound).
  • Key Substituents : Dual methoxyphenyl groups and an ethylamine side chain.
  • Bioactivity : Demonstrated high purity (>99%) and stability, as evidenced by NMR and HRMS data, suggesting suitability for pharmaceutical development .
Pyrazolo[1,5-a]pyrimidin-7-yl Methanamine Derivatives
  • Example Compound : {3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine .
  • Core Structure : Pyrazole fused to pyrimidine.
  • Key Substituents : Bromine at position 3 and methanamine at position 5.
  • Molecular Weight : 227.06 g/mol (vs. ~225 g/mol estimated for the target compound).

Functional Group Comparison

Compound Class Core Structure Position 4 Substituent Position 7 Substituent Key Bioactivity Molecular Weight (g/mol)
Thieno[3,2-d]pyrimidine (Target) Thiophene + Pyrimidine Methoxy Methanamine Inferred enzyme inhibition ~225 (estimated)
Benzothieno[3,2-d]pyrimidine Benzene + Thiophene Variable Variable SIRT2 inhibition 250–300 (typical)
Pyrrolo[2,3-d]pyrimidine Pyrrole + Pyrimidine Methoxyphenyl Ethylamine High stability 375.18
Pyrazolo[1,5-a]pyrimidine Pyrazole + Pyrimidine Bromine Methanamine Not reported 227.06

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Thiophene cores (target compound) may undergo oxidation more readily than benzene-fused analogs, affecting half-life .
  • Bioactivity Spectrum: Analgesic/Anti-inflammatory: Furochromenylideneamino-pyrimidinones () with methoxy groups show efficacy in pain models, suggesting shared bioactivity pathways with the target compound . Enzyme Inhibition: Benzothieno derivatives (SIRT2) and pyrrolo derivatives (kinase targets) highlight the scaffold’s versatility in targeting diverse enzymes .

Q & A

Q. What are the established synthetic routes for (4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine?

The compound is typically synthesized via nucleophilic substitution using a 4-chloro-thieno[3,2-d]pyrimidine precursor reacted with methanamine. For example, a similar pyrrolo[2,3-d]pyrimidine derivative was prepared by reacting 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine with an amine under reflux conditions in a polar aprotic solvent (e.g., DMSO), yielding a 64% isolated product after purification . Optimization of stoichiometry (amine excess) and temperature is critical for yield improvement .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy groups at δ ~3.7–3.8 ppm, aromatic protons in thieno-pyrimidine ring) .
  • HRMS (ESI) : Validates molecular formula (e.g., calculated vs. observed mass accuracy within ±0.2 ppm) .
  • HPLC : Determines purity (>99% via reverse-phase methods with UV detection) .
  • IR Spectroscopy : Confirms functional groups (e.g., NH stretches ~3100 cm⁻¹, C-O-C stretches ~1244 cm⁻¹) .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability is evaluated via accelerated degradation studies:

  • Thermal Stability : Heat samples at 40–60°C and monitor decomposition by HPLC.
  • Photostability : Expose to UV light (e.g., 254 nm) and track changes in NMR/UV spectra.
  • pH Stability : Incubate in buffered solutions (pH 1–13) and quantify degradation products .

Q. What are common synthetic impurities, and how are they mitigated?

Key impurities include:

  • Unreacted 4-chloro precursor : Removed via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Byproducts from over-alkylation : Controlled by limiting amine equivalents and reaction time .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Core Modifications : Replace thieno[3,2-d]pyrimidine with pyrrolo[2,3-d]pyrimidine to assess ring system impact on target binding .
  • Substituent Variation : Modify the methoxy group (e.g., ethoxy, halogen) to study electronic effects on enzyme inhibition .
  • Amine Functionalization : Introduce bulky or chiral amines to evaluate steric and stereochemical influences .

Q. What computational strategies support retrosynthetic planning and target validation?

  • AI-Driven Retrosynthesis : Tools like Template_relevance (Pistachio, Reaxys) predict feasible routes using databases of known reactions. For example, one-step synthesis plans prioritize direct coupling of chloro precursors with amines .
  • Molecular Docking : Homology models (e.g., thymidine phosphorylase) validate binding poses. Flexible docking protocols account for active-site conformational changes .

Q. How should contradictions in reported biological activities be resolved?

Discrepancies (e.g., varying IC50 values) may arise from:

  • Assay Conditions : Differences in buffer pH, cofactors, or temperature. Standardize protocols using reference inhibitors.
  • Cell Line Variability : Use isogenic cell lines to isolate target-specific effects.
  • Compound Purity : Re-test batches with HPLC-validated purity >99% .

Q. Which enzymatic targets are plausible based on structural analogs?

  • Thymidine Phosphorylase : Analogous thieno[3,2-d]pyrimidines inhibit this enzyme via competitive binding at the catalytic site .
  • Adenosine Receptors : Triazolothienopyrimidines show affinity for A2A receptors; radioligand displacement assays (e.g., [3H]-CGS21680) quantify potency .

Q. What strategies improve reaction yields in nucleophilic substitutions?

  • Solvent Optimization : Use DMSO or DMF to enhance nucleophilicity.
  • Catalysis : Add KI or Cs2CO3 to facilitate halogen displacement.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) while maintaining yields .

Q. How can molecular dynamics (MD) simulations refine docking predictions?

  • Binding Free Energy Calculations : Use MM-PBSA/GBSA to quantify ligand-protein interaction energies.
  • Conformational Sampling : Run 100-ns MD trajectories to identify stable binding poses missed in rigid docking .

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